molecular formula C12H17N3O2 B12500997 isopropyl 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate

isopropyl 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate

Cat. No.: B12500997
M. Wt: 235.28 g/mol
InChI Key: MVDBZWJNTZSUTA-UHFFFAOYSA-N
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Description

Isopropyl 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a benzoate group attached to an isopropyl ester, with a triazene moiety providing unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various electrophiles in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Functionalized aromatic compounds.

Mechanism of Action

The mechanism of action of isopropyl 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate involves its interaction with molecular targets through its ester and triazene groups. The triazene moiety can undergo decomposition to release nitrogen gas, which can lead to the formation of reactive intermediates that interact with biological molecules . This property is particularly useful in medicinal chemistry for designing prodrugs that release active agents in a controlled manner.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isopropyl 4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]benzoate stands out due to its triazene moiety, which imparts unique reactivity and potential applications in various fields. The combination of the ester and triazene groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in research and industry.

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

propan-2-yl 4-(dimethylaminodiazenyl)benzoate

InChI

InChI=1S/C12H17N3O2/c1-9(2)17-12(16)10-5-7-11(8-6-10)13-14-15(3)4/h5-9H,1-4H3

InChI Key

MVDBZWJNTZSUTA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)N=NN(C)C

Origin of Product

United States

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